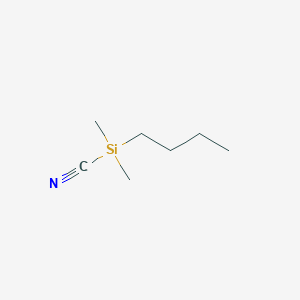![molecular formula C18H16ClN3O3 B14308359 N''-[4-Chloro-1-oxo-3-(2-phenylethoxy)-1H-2-benzopyran-7-yl]guanidine CAS No. 112901-86-7](/img/structure/B14308359.png)
N''-[4-Chloro-1-oxo-3-(2-phenylethoxy)-1H-2-benzopyran-7-yl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-1-oxo-3-phenethoxy-1H-isochromen-7-yl)guanidine is a synthetic organic compound with a complex structure. It features a guanidine group attached to an isochromen ring system, which is further substituted with a chloro group and a phenethoxy group.
Méthodes De Préparation
The synthesis of 1-(4-Chloro-1-oxo-3-phenethoxy-1H-isochromen-7-yl)guanidine typically involves multi-step organic reactionsThe final step involves the attachment of the guanidine group under specific reaction conditions . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
1-(4-Chloro-1-oxo-3-phenethoxy-1H-isochromen-7-yl)guanidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can remove oxygen-containing groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives.
Hydrolysis: This reaction can break down the compound into simpler components under acidic or basic conditions.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes due to its unique structure.
Industry: It can be used in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-1-oxo-3-phenethoxy-1H-isochromen-7-yl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The guanidine group is known to form strong hydrogen bonds, which can enhance binding affinity to biological targets. The chloro and phenethoxy groups may contribute to the compound’s overall stability and specificity .
Comparaison Avec Des Composés Similaires
Similar compounds include other guanidine derivatives and isochromen-based molecules. Compared to these, 1-(4-Chloro-1-oxo-3-phenethoxy-1H-isochromen-7-yl)guanidine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Examples of similar compounds include:
- 1-(4-Chloro-3-ethoxy-1-oxo-1H-isochromen-7-yl)guanidine
- 1-(4-Chloro-1-oxo-3-methoxy-1H-isochromen-7-yl)guanidine .
Propriétés
Numéro CAS |
112901-86-7 |
|---|---|
Formule moléculaire |
C18H16ClN3O3 |
Poids moléculaire |
357.8 g/mol |
Nom IUPAC |
2-[4-chloro-1-oxo-3-(2-phenylethoxy)isochromen-7-yl]guanidine |
InChI |
InChI=1S/C18H16ClN3O3/c19-15-13-7-6-12(22-18(20)21)10-14(13)16(23)25-17(15)24-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H4,20,21,22) |
Clé InChI |
QWVYETCXTPZKQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCOC2=C(C3=C(C=C(C=C3)N=C(N)N)C(=O)O2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


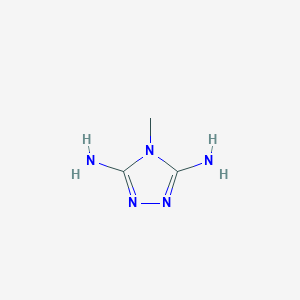
![1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14308299.png)
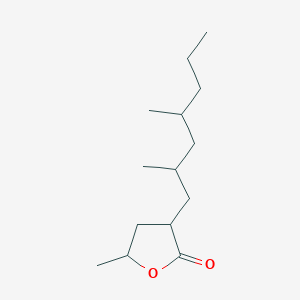
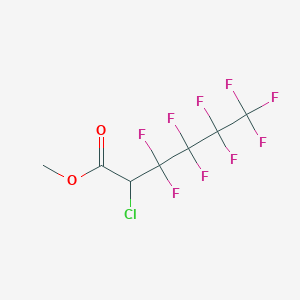

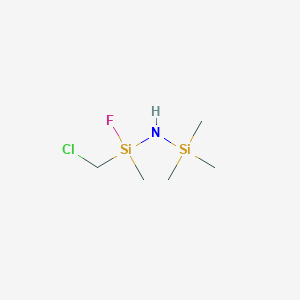
![Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B14308321.png)
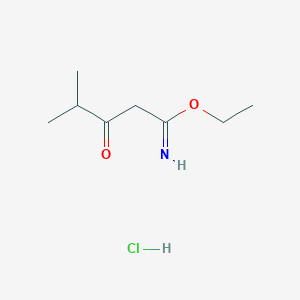

amino}methyl)-4-methylphenol](/img/structure/B14308341.png)
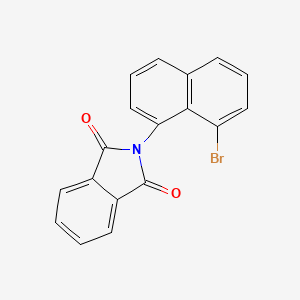
![N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide](/img/structure/B14308346.png)
